2-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class of heterocyclic molecules, characterized by a fused bicyclic core with methoxyphenyl substituents at the 2- and 5-positions.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-26-17-8-6-16(7-9-17)19-13-20-21(25)23(10-11-24(20)22-19)14-15-4-3-5-18(12-15)27-2/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTQKSMSVZZWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(4-Methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the pyrazolo class of heterocycles, which have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
The compound's structure can be described as follows:
- IUPAC Name: 2-(4-Methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Molecular Formula: CHNO
- Molecular Weight: 364.40 g/mol
Biological Activity Overview
Research into the biological activities of pyrazolo compounds has revealed their potential in various therapeutic areas. The following sections summarize key findings related to the biological activity of 2-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo compounds. For instance:
- Cell Line Studies: The compound exhibited cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The growth inhibition (GI) values were reported as follows:
| Cell Line | GI (µM) |
|---|---|
| MCF7 | 3.79 |
| NCI-H460 | 12.50 |
| SF-268 | 42.30 |
These results indicate that the compound may act as a potent anticancer agent by inhibiting cell proliferation and inducing apoptosis in sensitive cell lines .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Kinase Inhibition: The compound has been shown to inhibit various kinases involved in cell signaling pathways that regulate cell growth and survival.
- Apoptosis Induction: It promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Anti-inflammatory Effects: In addition to anticancer properties, it may also exhibit anti-inflammatory effects by modulating cytokine production and inflammatory mediators.
Case Studies
Several case studies have documented the efficacy of pyrazolo compounds in clinical settings:
- Study on MCF7 Cells: A recent study demonstrated that treatment with 2-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one resulted in a significant decrease in cell viability in MCF7 cells compared to control groups. The study utilized an MTT assay to measure cell viability post-treatment.
- In Vivo Studies: Animal models treated with this compound showed a marked reduction in tumor size compared to untreated controls, suggesting its potential for further development as an anticancer therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to derivatives with modifications in substituent groups, core heterocycles, and biological activities. Key comparisons are summarized below:
Key Findings from Comparative Analysis
Substituent Effects: Methoxy vs. Halogen Substitutions: Chloro () and fluoro () substituents introduce electron-withdrawing effects, which may improve binding affinity to hydrophobic enzyme pockets .
Core Heterocycle Variations: Pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs (e.g., MK66 in ) exhibit distinct electronic properties due to the pyrimidinone core, often associated with higher metabolic stability compared to pyrazinones .
Biological Activity Trends: Compounds with oxadiazole linkers () are frequently explored in anticancer research due to their ability to intercalate DNA or inhibit topoisomerases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
